molecular formula C9H11NO3S B1461343 methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 258353-46-7

methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No. B1461343
CAS RN: 258353-46-7
M. Wt: 213.26 g/mol
InChI Key: SXKNGXBONUHGKD-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate” is a chemical compound with the CAS Number: 258353-46-7 . Its molecular formula is C9H11NO3S and it has a molecular weight of 213.25 . The IUPAC name for this compound is methyl 2-amino-1,4,5,7-tetrahydro-1lambda3-thieno [2,3-c]pyran-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12NO3S/c1-12-9(11)7-5-2-3-13-4-6(5)14-8(7)10/h14H,2-4,10H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.25 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing new heterocyclic systems involving the chemical structure similar to "methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate." For instance, the annelation of the 2-aminopyran-4-one ring to condensed thiophenes has led to the formation of previously unreported derivatives. These compounds are essential for further chemical transformations and applications in material science and pharmaceutical chemistry (Volovenko et al., 1983).

Anticonvulsant Activity

A study optimized the conditions for the Gewald synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans, leading to the development of new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines. These synthesized compounds were examined for their anticonvulsant activity, demonstrating the potential of such derivatives in medical research and drug development (Paronikyan et al., 2020).

Antimicrobial Activity

The synthesis of novel heterocyclic compounds based on the thieno[3,2-c]pyrazole derivative, which shares a similar structural motif with "this compound," has been explored for antimicrobial evaluation. These new compounds showed moderate to high antimicrobial activity against various microorganisms, suggesting their potential in developing new antimicrobial agents (Aly, 2016).

Material Science Applications

The synthesis and properties of related thiopyrano-compounds have been studied for their potential applications in material science. For instance, the synthesis of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, a compound with a similar structural framework, has been explored for its reactivity and potential use in developing new materials with unique properties (Scrowston & Shaw, 1976).

properties

IUPAC Name

methyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-12-9(11)7-5-2-3-13-4-6(5)14-8(7)10/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKNGXBONUHGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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